molecular formula C20H35ClN2O3 B13744443 Diethyl-[2-[methyl-[1-(2,4,6-trimethylphenoxy)propan-2-yl]carbamoyl]oxyethyl]azanium chloride CAS No. 100836-53-1

Diethyl-[2-[methyl-[1-(2,4,6-trimethylphenoxy)propan-2-yl]carbamoyl]oxyethyl]azanium chloride

Cat. No.: B13744443
CAS No.: 100836-53-1
M. Wt: 387.0 g/mol
InChI Key: YEGCJZFCQDWQEG-UHFFFAOYSA-N
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Description

N-(1-Mesityloxy-2-propyl)-N-methylcarbamic acid, 2-(diethylamino)ethyl ester, hydrochloride is a complex organic compound It is characterized by the presence of a mesityloxy group, a carbamic acid ester, and a diethylaminoethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Mesityloxy-2-propyl)-N-methylcarbamic acid, 2-(diethylamino)ethyl ester, hydrochloride typically involves multiple steps. The process begins with the preparation of the mesityloxy group, which is then attached to a propyl chain. This intermediate is further reacted with N-methylcarbamic acid to form the carbamic acid ester. Finally, the diethylaminoethyl ester is introduced, and the compound is converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. The use of automated reactors and continuous flow systems can enhance the scalability of the process. Purification steps such as crystallization, distillation, and chromatography are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Mesityloxy-2-propyl)-N-methylcarbamic acid, 2-(diethylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized esters, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N-(1-Mesityloxy-2-propyl)-N-methylcarbamic acid, 2-(diethylamino)ethyl ester, hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-Mesityloxy-2-propyl)-N-methylcarbamic acid, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Mesityloxy-2-propyl)-N-methylcarbamic acid, 2-(diethylamino)ethyl ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its mesityloxy group and diethylaminoethyl ester make it particularly interesting for various applications.

Properties

CAS No.

100836-53-1

Molecular Formula

C20H35ClN2O3

Molecular Weight

387.0 g/mol

IUPAC Name

2-(diethylamino)ethyl N-methyl-N-[1-(2,4,6-trimethylphenoxy)propan-2-yl]carbamate;hydrochloride

InChI

InChI=1S/C20H34N2O3.ClH/c1-8-22(9-2)10-11-24-20(23)21(7)18(6)14-25-19-16(4)12-15(3)13-17(19)5;/h12-13,18H,8-11,14H2,1-7H3;1H

InChI Key

YEGCJZFCQDWQEG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)N(C)C(C)COC1=C(C=C(C=C1C)C)C.Cl

Origin of Product

United States

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